7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde
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Overview
Description
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve the use of deep eutectic solvents (DES) to provide a more environmentally benign and scalable process. DES offers advantages such as high yield, simple work-up procedures, and reduced use of toxic reagents .
Chemical Reactions Analysis
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols under appropriate conditions to replace the chlorine or iodine atoms with other functional groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of anti-tumor activity, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
- Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities.
Properties
Molecular Formula |
C8H5ClIN3O |
---|---|
Molecular Weight |
321.50 g/mol |
IUPAC Name |
7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClIN3O/c1-4-7(10)8-11-5(3-14)2-6(9)13(8)12-4/h2-3H,1H3 |
InChI Key |
MOFZADXEEWYKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)C=O)Cl |
Origin of Product |
United States |
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